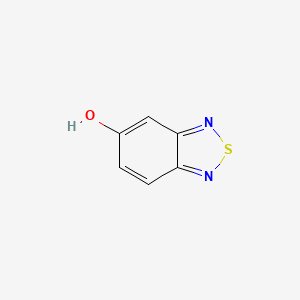

2,1,3-Benzothiadiazol-5-ol

Descripción general

Descripción

2,1,3-Benzothiadiazol-5-ol, also known as BTD, is a heterocyclic compound that has garnered significant interest due to its photoluminescent properties and potential applications in light technology, including organic light-emitting diodes, solar cells, and photovoltaic cells . The core structure of BTD is integral to the chemistry of photoluminescent compounds and has been explored for various applications in molecular organic electronic devices .

Synthesis Analysis

The synthesis of BTD derivatives has been reported through various methods. For instance, 2-(4-aminophenyl)benzothiazoles have been synthesized by simple, high-yielding routes, with some derivatives showing potent inhibitory activity against breast cancer cell lines . Additionally, the synthesis of 2,1,3-benzothiadiazole-based oligomers has been achieved using a palladium-catalyzed self/cross-coupling reaction, demonstrating the versatility of BTD in forming π-conjugated systems . Moreover, novel 1,2,3-triazole-based benzothiazole derivatives have been synthesized through a 1,3-dipolar cycloaddition reaction, showcasing the chemical reactivity of BTD with other heterocyclic systems .

Molecular Structure Analysis

The molecular structure of BTD and its derivatives has been elucidated using various analytical techniques. Single-crystal X-ray diffraction has confirmed the structures of BTD complexes, revealing novel coordination types to metal centers and different packing motifs in crystalline forms . The regio- and stereoselectivity of BTD-directed arylation and oxygenation reactions have been ascertained from the X-ray structures of representative compounds, indicating the influence of BTD's molecular structure on its reactivity .

Chemical Reactions Analysis

BTD derivatives have been involved in a range of chemical reactions. For example, 4-amino-2,1,3-benzothiadiazole has been used as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization, demonstrating its utility in directing regio- and stereoselective transformations . Furthermore, the oxidative cyclization mediated by molecular iodine has led to the formation of benzothiazoles and related heterocycles, highlighting the diverse reactivity of BTD derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of BTD derivatives are closely related to their molecular structure. The oligomers based on BTD have shown a good linear correlation between their optical bandgap and the number of benzothiadiazole units, indicating the tunability of their electronic properties . The antimicrobial activity of some BTD derivatives has been evaluated, suggesting potential applications in medicinal chemistry . Additionally, the photoluminescent properties of BTD are fundamental to its applications in light technology, as evidenced by its use in the design of organic electronic devices .

Aplicaciones Científicas De Investigación

Diodos orgánicos emisores de luz (OLED)

BT y sus derivados se utilizan en el desarrollo de compuestos fotoluminiscentes para la construcción molecular de Diodos orgánicos emisores de luz (OLED) . La fuerte capacidad de atracción de electrones de BT mejora las propiedades electrónicas de los materiales orgánicos resultantes .

Células solares orgánicas

BT también se utiliza en la construcción de Células solares orgánicas . La capacidad de atracción de electrones de BT mejora el rendimiento de estas células solares .

Transistores de efecto de campo orgánico

En el campo de la electrónica, BT se utiliza en el desarrollo de Transistores de efecto de campo orgánico . Las propiedades únicas de BT contribuyen al mejor rendimiento de estos transistores .

Compuestos fotoluminiscentes

BT y sus derivados son importantes unidades aceptoras que se utilizan en el desarrollo de Compuestos fotoluminiscentes . Estos compuestos tienen diversas aplicaciones en la investigación científica y la tecnología .

Síntesis de polímeros

BT se utiliza en la síntesis de diversos Polímeros . Estos polímeros tienen diversas aplicaciones en diferentes campos de la ciencia y la tecnología .

Desarrollo de moléculas pequeñas

BT se utiliza en la síntesis de Moléculas pequeñas . Estas moléculas tienen aplicaciones potenciales en diversas áreas de investigación .

Construcción de complejos metálicos

BT y sus derivados se utilizan en la construcción de Complejos metálicos . Estos complejos tienen diversas aplicaciones en la investigación científica .

Reglas de diseño molecular

BT y sus derivados se utilizan para establecer Reglas de diseño molecular . Estas reglas guían el diseño y la síntesis de nuevas moléculas con las propiedades deseadas .

Mecanismo De Acción

2,1,3-Benzothiadiazole (BT) and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . Due to their strong electron-withdrawing ability, construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .

Safety and Hazards

The safety data sheet indicates that 2,1,3-Benzothiadiazol-5-ol is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c9-4-1-2-5-6(3-4)8-10-7-5/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAIESZWIBYJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354394 | |

| Record name | 2,1,3-benzothiadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

768-10-5 | |

| Record name | 2,1,3-Benzothiadiazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-benzothiadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)